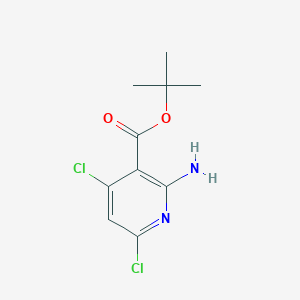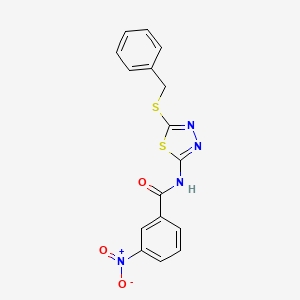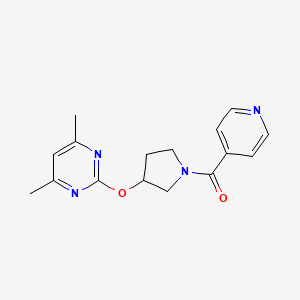
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone, also known as DMPPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Complex Formation and Acid-Base Properties
The acid-base properties and complex-forming ability of 4,6-dimethyl-2-(1H)-pyrimidinone, a related compound, have been studied, revealing its coordination with dysprosium(III) tris(acetylacetonate) without deprotonation due to its higher basicity and lower acidity. This contrasts with its thio analog, which coordinates in the deprotonated form. The stability constants suggest that the complex formed from the oxo analog is more stable than that from the thione analog, highlighting the relevance of such compounds in coordination chemistry and potential applications in materials science or catalysis (Pod''yachev et al., 1994).
Antimicrobial Activity
The synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings have demonstrated that compounds using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material exhibit significant antibacterial and antifungal activities. This suggests their potential as novel antimicrobial agents, possibly leading to the development of new treatments for microbial infections (Hossan et al., 2012).
Hydrogen-Bonded Structures
Studies on hydrogen-bonded structures in pyrimidinone derivatives have revealed significant insights into their molecular architectures. For instance, the hydrogen-bonded ribbon and sheets observed in 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate demonstrate the polarization of electronic structures and the role of hydrogen bonding in determining molecular geometry. These findings can contribute to the design of new materials with desired physical and chemical properties (Orozco et al., 2009).
Molecular Synthesis and Structural Analysis
The synthesis of compounds like 12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one provides a clear example of the diversity and complexity achievable in organic synthesis, with potential applications ranging from pharmaceuticals to materials science. The weak intermolecular C—H⋯O hydrogen bond involving the carbonyl O atom in the structure of these compounds could be exploited in the design of molecular assemblies or materials with specific properties (Butcher et al., 2006).
Novel Anticancer Agents
The development of pyrido [2, 3-d] pyrimidine derivatives as antitumor agents represents an important area of research, with potential implications for the treatment of various cancers. The synthesis approach involving the reaction of amino- and substituted amino-1, 3-dimethyluracil with dimethyl acetylenedicarboxylate suggests a pathway for creating new anticancer compounds, offering hope for novel therapeutic options (Ogura & Sakaguchi, 1973).
特性
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-9-12(2)19-16(18-11)22-14-5-8-20(10-14)15(21)13-3-6-17-7-4-13/h3-4,6-7,9,14H,5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQJSZBPIDEDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-2-pyrrolidinone](/img/structure/B2858283.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2858285.png)
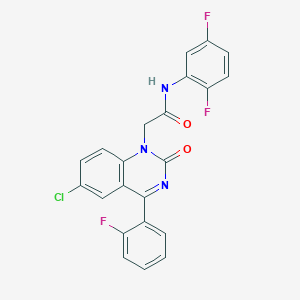

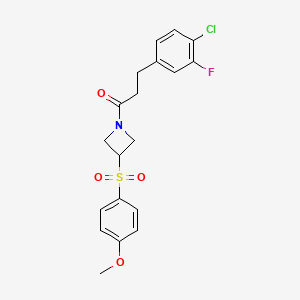
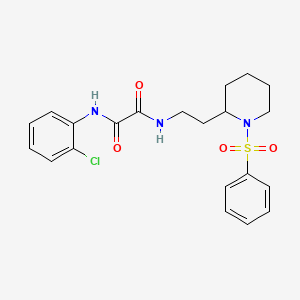

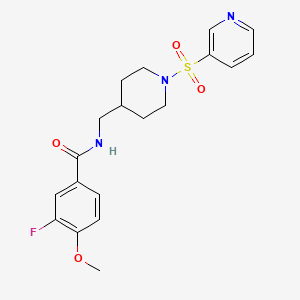
![Tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2858296.png)

![N-(1-methoxypropan-2-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2858299.png)
![3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-h ydroxy-tert-butyl)propanamide](/img/structure/B2858302.png)
